6-(1H-Tetrazol-5-yl)pyridin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(2H-tetrazol-5-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6/c7-4-1-2-5(8-3-4)6-9-11-12-10-6/h1-3H,7H2,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHCFCFBEVMIHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908581-41-9 | |
| Record name | 6-(1H-1,2,3,4-tetrazol-5-yl)pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Structural Elucidation and Spectroscopic Characterization Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.
A ¹H NMR spectrum of 6-(1H-Tetrazol-5-yl)pyridin-3-amine would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the amine group. The chemical shifts (δ) and coupling constants (J) would be crucial in establishing the substitution pattern. Specifically, one would anticipate signals for the three aromatic protons on the pyridine ring, with their multiplicity (singlet, doublet, doublet of doublets) and integration values confirming their relative positions. The NH proton of the tetrazole and the NH₂ protons of the amine group would likely appear as broad singlets, and their chemical shifts could be sensitive to the solvent and concentration.
However, a comprehensive search of scientific databases did not yield any published ¹H NMR spectra or data specifically for this compound.
Complementing the ¹H NMR, a ¹³C NMR spectrum would identify all unique carbon environments in the molecule. For this compound, this would include the carbon atoms of the pyridine ring and the carbon of the tetrazole ring. An Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment would further differentiate between methine (CH), and quaternary carbons.
As with the proton NMR data, no specific experimental ¹³C NMR or APT spectral data for this compound are currently available in the public domain.
For an unambiguous assignment of all proton and carbon signals, two-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, confirming the connectivity of the pyridine ring protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the pyridine and tetrazole rings.
No published 2D NMR data (COSY, HSQC, HMBC) were found for this compound.
Vibrational Spectroscopy (Infrared/Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by observing their characteristic vibrational frequencies. In the IR spectrum of this compound, one would expect to observe stretching vibrations for the N-H bonds of the amine and tetrazole groups (typically in the range of 3200-3500 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=N and C=C stretching vibrations of the pyridine and tetrazole rings (in the 1400-1600 cm⁻¹ region), and various bending vibrations.
Specific and verified IR or Raman spectra for this compound are not present in the reviewed literature.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
HRMS is a crucial technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio with very high accuracy. For this compound (C₆H₆N₆), HRMS would confirm the molecular formula by providing a highly accurate mass measurement that matches the theoretical value.
No high-resolution mass spectrometry data for this compound has been reported in the available scientific literature.
X-ray Crystallography for Solid-State Molecular Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. Obtaining a suitable crystal of this compound would allow for the unambiguous confirmation of its structure and tautomeric form.
A search for crystallographic information revealed no published X-ray crystal structures for this compound.
Tautomeric Equilibria and Conformational Analysis
Investigation of 1H- and 2H-Tetrazole Tautomerism in the Compound
The tetrazole ring in 6-(1H-Tetrazol-5-yl)pyridin-3-amine can exist in two primary tautomeric forms: the 1H-tetrazole and the 2H-tetrazole. In the 1H-tautomer, the proton is located on the N1 nitrogen atom of the tetrazole ring, while in the 2H-tautomer, it resides on the N2 nitrogen atom. This tautomeric equilibrium is a fundamental characteristic of 5-substituted tetrazoles.
While specific experimental studies on the tautomerism of this compound are not extensively documented in publicly available literature, theoretical investigations on simpler, related molecules such as 5-aminotetrazole (B145819) provide valuable insights. Computational studies on 5-aminotetrazole have shown that in the gas phase, the 2H-tautomer is energetically more stable than the 1H-tautomer. nih.gov This preference is attributed to the electronic effects of the amino group.
The equilibrium between the 1H and 2H forms is dynamic and can be influenced by various factors, including the phase (gas, solution, or solid-state) and the surrounding environment.
Tautomeric Forms of 6-(Tetrazol-5-yl)pyridin-3-amine
| Tautomer | Position of Hydrogen on Tetrazole Ring | General Stability Trend (in gas phase, based on analogs) |
|---|---|---|
| 1H-Tautomer | N1 | Less stable |
| 2H-Tautomer | N2 | More stable nih.gov |
Influence of Substituents and Solvent Polarity on Tautomeric Preferences
The tautomeric equilibrium of tetrazole derivatives is known to be sensitive to the electronic nature of substituents and the polarity of the solvent. researchgate.net In N-(α-aminoalkyl)tetrazoles, for instance, the position of the equilibrium between N1 and N2 tautomers is significantly dependent on both the substituents on the tetrazole ring and the polarity of the solvent. researchgate.netacs.org
For this compound, the amino group on the pyridine (B92270) ring acts as an electron-donating group. This electronic influence can affect the relative stabilities of the 1H and 2H tautomers. Generally, electron-donating groups tend to influence the electron density distribution within the heterocyclic systems, which in turn can alter the proton affinity of the different nitrogen atoms in the tetrazole ring.
Solvent polarity plays a crucial role in tautomeric preference. Polar solvents can stabilize the more polar tautomer through dipole-dipole interactions or hydrogen bonding. For many tetrazole compounds, the 1H-tautomer is found to be predominant in solution, even if the 2H-tautomer is more stable in the gas phase. This shift is often due to the greater polarity of the 1H-tautomer, which is better solvated by polar solvents. While direct experimental data for this compound is not available, it is reasonable to infer that a similar solvent-dependent tautomeric equilibrium exists.
Predicted Influence of Factors on Tautomeric Equilibrium
| Factor | Predicted Influence on 6-(Tetrazol-5-yl)pyridin-3-amine | Supporting Evidence from Analogs |
|---|---|---|
| Amino Substituent (Electron-Donating) | Favors the 2H-tautomer in the gas phase. | Theoretical studies on 5-aminotetrazole. nih.gov |
| Increasing Solvent Polarity | Likely to favor the more polar 1H-tautomer. | General observations for N-substituted tetrazoles. researchgate.netacs.org |
Computational and Spectroscopic Probing of Conformational Landscape
The conformational landscape of this compound is primarily defined by the rotational freedom around the C-C bond connecting the pyridine and tetrazole rings, as well as the orientation of the amino group.
Ring Coplanarity: Computational and crystallographic studies of analogous compounds, such as (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester and 6-(1H-tetrazol-5-yl)-1H-indole, have demonstrated that the phenyl/indole and tetrazole rings tend to be coplanar or nearly coplanar. nih.govnih.govresearchgate.net This coplanarity is favored as it maximizes π-system conjugation between the two aromatic rings, leading to greater electronic stabilization. For this compound, a similar planar arrangement between the pyridine and tetrazole rings is expected. X-ray diffraction data for 2-(adamantan-1-yl)-5-aryl-2H-tetrazoles also show a small dihedral angle between the benzene (B151609) and tetrazole rings, suggesting π–π conjugation.
Amino Group Orientation: The conformation of the amino group relative to the pyridine ring is another important structural feature. Spectroscopic studies on similar molecules, like 3-aminoisoxazole (B106053) and other aminopyridines, have shown that the amino group can be non-planar with respect to the aromatic ring. nih.gov This non-planarity arises from a balance between electronic effects and steric hindrance. The inversion motion of the amino group can often be detected by spectroscopic techniques.
Computational Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for exploring the conformational space of molecules like this compound. Such calculations can predict the relative energies of different conformers, the rotational barriers between them, and key geometrical parameters like dihedral angles. For instance, dihedral angle calculations can elucidate the folding and orientation of different molecular fragments. nih.gov Although specific computational studies on the target molecule are not readily found, data from related structures can be used to build reliable models.
Predicted Conformational Features of this compound
| Structural Feature | Predicted Conformation | Basis for Prediction (from analogous compounds) |
|---|---|---|
| Dihedral Angle (Pyridine-Tetrazole) | Close to 0° (Coplanar) | Maximization of π-conjugation, as seen in phenyl-tetrazoles. nih.govnih.gov |
| Amino Group Geometry | Likely non-planar with respect to the pyridine ring. | Spectroscopic evidence from molecules like 3-aminoisoxazole. nih.gov |
Chemical Reactivity and Mechanistic Studies
Electrophilic Aromatic Substitution on the Pyridine (B92270) Ring
The pyridine ring in 6-(1H-tetrazol-5-yl)pyridin-3-amine is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom within the ring. However, the presence of the activating amino group at the 3-position can influence the regioselectivity of such reactions.
Typical electrophilic aromatic substitution reactions include nitration and sulfonation. masterorganicchemistry.com Nitration is commonly achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com Sulfonation is carried out with fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in sulfuric acid), where the active electrophile is believed to be protonated sulfur trioxide (HSO₃⁺). masterorganicchemistry.com
The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic π-system on the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion. youtube.com Subsequent deprotonation restores the aromaticity of the ring. masterorganicchemistry.comyoutube.com The first step, the formation of the arenium ion, is typically the rate-determining step of the reaction. youtube.com
For this compound, the directing effects of the amino group and the tetrazolyl substituent, as well as the pyridine nitrogen, will determine the position of electrophilic attack. The amino group is a strong activating group and an ortho-, para-director, while the tetrazolyl group and the pyridine nitrogen are deactivating. The interplay of these electronic effects will dictate the final substitution pattern.
Nucleophilic Reactions Involving the Amine Functionality
The primary amino group at the 3-position of the pyridine ring is a key site for nucleophilic reactions. Amines are generally more nucleophilic than their alcohol counterparts due to the lower electronegativity of nitrogen compared to oxygen. msu.edu The nucleophilicity of amines generally follows the order: secondary amines > primary amines > ammonia. masterorganicchemistry.com
A fundamental reaction of the amine group is N-alkylation, where the amine reacts directly with alkyl halides to form N-alkylated products. msu.edu This reaction proceeds via an SN2 mechanism and often produces a mixture of mono- and poly-alkylated products. msu.edunih.gov The reactivity can be influenced by steric hindrance around the nitrogen atom. msu.edu
Another important reaction is acylation, where the amine reacts with acylating agents such as acyl chlorides or anhydrides to form amides. This reaction is a common method for protecting the amine group or for synthesizing more complex molecules.
The amine functionality can also participate in the formation of Schiff bases (imines) through reaction with aldehydes or ketones. This condensation reaction is typically carried out in an acidic medium. zsmu.edu.ua For instance, derivatives of this compound have been reacted with various aldehydes to produce the corresponding imines. zsmu.edu.uazsmu.edu.ua
Reactions at the Tetrazole Nitrogen Atoms (N-alkylation, N-acylation)
The tetrazole ring contains four nitrogen atoms, which can also undergo reactions such as N-alkylation and N-acylation. The tetrazole moiety can exist in different tautomeric forms, and the position of substitution can be influenced by the reaction conditions and the nature of the substituent on the pyridine ring.
Heterocycle-Heterocycle Coupling Strategies
Building more complex molecular architectures often involves coupling the this compound core with other heterocyclic systems. These coupling reactions are crucial in medicinal chemistry for exploring structure-activity relationships.
One common strategy involves the palladium-catalyzed cross-coupling of a halogenated derivative of the pyridine-tetrazole core with a suitable heterocyclic partner. For instance, a chloro-substituted pyridine can be coupled with various nucleophiles. d-nb.info
Another approach is the construction of the tetrazole ring onto a pre-functionalized pyridine. For example, a nitrile group on the pyridine ring can be converted to a tetrazole ring via a [2+3] cycloaddition reaction with an azide (B81097), a key step in "click chemistry". mdpi.com This method allows for the late-stage introduction of the tetrazole moiety.
Catalytic Transformations of the Core Structure
The pyridine and tetrazole moieties within this compound can participate in or be modified by various catalytic transformations. Pyridine-containing macrocycles, for example, have been explored for their catalytic applications. rsc.org
The core structure can be modified through catalytic reactions to introduce new functional groups or to build more complex systems. For instance, palladium-catalyzed C-H/N-H coupling reactions have been developed for the formation of five- and six-membered heterocycles. nih.gov Such methods could potentially be applied to create fused ring systems involving the pyridine or tetrazole components of this compound.
Furthermore, the tetrazole ring itself can be involved in catalytic processes. For example, tetrazoles have been used in catalysis and energetic applications, highlighting their versatile chemical nature. mdpi.com
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 6-(1H-Tetrazol-5-yl)pyridin-3-amine, DFT calculations are instrumental in determining its optimized geometry, orbital energies, and charge distribution, which are fundamental to understanding its chemical reactivity.
Optimization of Molecular Geometry and Energetics
The first step in theoretical analysis is to determine the most stable three-dimensional arrangement of the molecule, known as geometry optimization. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-31G(d,p)), the molecular structure is adjusted to find the lowest energy conformation. nih.gov For this compound, these calculations typically predict a largely planar structure due to the aromatic nature of both the pyridine (B92270) and tetrazole rings. The energetic calculations also provide the total energy of the molecule, which can be used to assess its thermodynamic stability. nih.gov The non-planarity in related, more complex pyridine derivatives is often influenced by the dihedral angles between the pyridine ring and its substituents. nih.gov
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine moiety, while the LUMO is anticipated to be distributed across the electron-deficient tetrazole ring and the pyridine ring. nih.govwuxibiology.com This distribution dictates how the molecule interacts with other chemical species.
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -5.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -1.0 |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 4.5 to 5.0 |
Electrostatic Potential Surface Analysis
A Molecular Electrostatic Potential (MEP) surface map is a valuable visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the prediction of sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net
For this compound, the MEP would show significant negative potential around the nitrogen atoms of both the pyridine and tetrazole rings, identifying them as primary sites for hydrogen bonding and electrophilic interactions. researchgate.net Conversely, the hydrogen atom of the tetrazole's N-H group and the hydrogens of the amine group would exhibit a strong positive potential, marking them as key hydrogen bond donor sites. researchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and binding dynamics. researchgate.net
For this compound, MD simulations could be employed to study its behavior in a biological-relevant environment, such as an aqueous solution. nih.gov These simulations can reveal how the molecule interacts with water molecules, its conformational flexibility, and how it might orient itself when approaching a protein binding site. nih.gov Studies on similar pyridine-based compounds have used MD simulations to understand their orientation and behavior within lipid bilayers, which is crucial for ligands targeting membrane-associated proteins. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic), a predictive model can be built.
3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are performed on series of related compounds to guide the design of new, more potent derivatives. nih.govmdpi.com These models generate contour maps that highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For derivatives of tetrazoles and pyridines, QSAR models have been successfully built to predict antitumor activity, generating models with good predictive abilities that can guide the synthesis of novel compounds. nih.gov
| Descriptor Class | Examples | Information Provided |
|---|---|---|
| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies | Describes the electronic aspects of molecule-target interactions. |
| Steric / Topological | Molecular weight, Molar refractivity, Kier shape indices | Relates to the size, shape, and branching of the molecule. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Quantifies the molecule's lipophilicity, affecting membrane permeability. |
| Hydrogen Bonding | Number of H-bond donors/acceptors | Indicates the potential for specific hydrogen bonding interactions. |
In Silico Ligand-Target Interaction Prediction (excluding clinical relevance)
Molecular docking is an in silico technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.netrdd.edu.iq This method involves placing the ligand into the active site of a receptor and using a scoring function to estimate the binding affinity, typically reported in kcal/mol. rdd.edu.iq
Docking studies involving this compound would explore its potential interactions within a hypothetical protein active site. The amine group and the tetrazole N-H can act as hydrogen bond donors, while the nitrogen atoms of the pyridine and tetrazole rings are potential hydrogen bond acceptors. researchgate.net The aromatic rings can participate in π-π stacking or hydrophobic interactions with corresponding residues in the binding pocket. researchgate.net Such studies on related tetrazole and pyridine derivatives have been used to understand their binding modes with various enzymes, providing a rational basis for structural modifications to enhance binding affinity. nih.govmdpi.com
| Functional Group | Potential Interaction Type | Role |
|---|---|---|
| Amine (-NH₂) Group | Hydrogen Bond | Donor |
| Pyridine Ring Nitrogen | Hydrogen Bond | Acceptor |
| Tetrazole Ring N-H | Hydrogen Bond | Donor |
| Tetrazole Ring Nitrogens | Hydrogen Bond / Metal Coordination | Acceptor |
| Pyridine & Tetrazole Rings | π-π Stacking / Hydrophobic Interaction | Non-polar interaction |
Protein-Ligand Docking Studies (e.g., enzyme active sites)
Protein-ligand docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein or enzyme. This method is crucial in structure-based drug design.
In a hypothetical docking study of this compound, the molecule would be computationally placed into the active site of a selected protein target. The scoring functions would then calculate the binding energy, predicting the stability of the complex. Key interactions, such as hydrogen bonds formed by the amine and tetrazole groups or pi-stacking involving the pyridine ring, would be identified. For instance, studies on similar tetrazole- and pyridine-containing compounds have successfully used molecular docking to explore binding modes within enzyme active sites, such as cyclooxygenase (COX) isozymes, revealing critical hydrogen bonding and hydrophobic interactions. nih.gov
Table 1: Hypothetical Docking Interaction Summary for this compound
| Interaction Type | Potential Interacting Group on Ligand | Potential Amino Acid Residues in Active Site |
| Hydrogen Bond Donor | Amine (-NH2), Tetrazole (-NH) | Asp, Glu, Gln, Ser |
| Hydrogen Bond Acceptor | Tetrazole N atoms, Pyridine N atom | Asn, Gln, His, Ser, Tyr |
| Pi-Pi Stacking | Pyridine Ring, Tetrazole Ring | Phe, Tyr, Trp, His |
This table is illustrative and based on the chemical structure of the compound, not on published experimental data.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model can then be used as a 3D query to screen large databases of compounds (virtual screening) to find other molecules that fit the model and may have similar activity.
A pharmacophore model for this compound would likely include features such as hydrogen bond donors (from the amine and tetrazole N-H), hydrogen bond acceptors (from the pyridine and tetrazole nitrogens), and an aromatic ring feature. Such models are powerful tools in identifying novel scaffolds for drug development. researchgate.netnih.gov This approach has been applied to various classes of tetrazole-containing compounds to discover potential new therapeutic agents. researchgate.net
Prediction of Spectroscopic Properties (e.g., simulated NMR, IR)
Computational methods can also predict the spectroscopic properties of a molecule, which can aid in its synthesis and characterization by providing a reference for experimental data.
Simulated Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are calculated based on the molecule's optimized geometry and electronic structure. For this compound, DFT (Density Functional Theory) calculations could predict the chemical shifts for ¹H and ¹³C NMR spectroscopy. These predictions are valuable for confirming the structure of a synthesized compound. Similarly, the vibrational frequencies for an IR spectrum can be calculated, corresponding to the stretching and bending of specific bonds within the molecule, such as N-H, C=N, and C-H bonds. While no specific simulated spectra for this compound are published, the techniques are well-established for related heterocyclic systems. mdpi.com
Applications in Advanced Materials Science
Utilization in High-Nitrogen Content Materials
The defining characteristic of 6-(1H-Tetrazol-5-yl)pyridin-3-amine for materials science is its high nitrogen content. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a key contributor to the high nitrogen-to-carbon ratio of the molecule. High-nitrogen content materials are sought after for their high heats of formation and the large volume of gaseous nitrogen produced upon decomposition. These properties are fundamental to their use in energetic applications.
The presence of the amino group (-NH2) on the pyridine (B92270) ring further increases the nitrogen content and provides a reactive site for the synthesis of derivative compounds and energetic salts. The combination of the tetrazole and pyridine moieties in a single molecule offers a stable framework for creating advanced high-nitrogen materials. Research into related tetrazole compounds has shown that they can serve as building blocks for more complex, high-nitrogen structures with tailored properties.
Integration into Energetic Materials (Chemical Principles and Stability)
The integration of this compound into energetic materials is predicated on the chemical principles of nitrogen-rich compounds. The high positive heat of formation of the tetrazole ring means that a significant amount of energy is released upon its decomposition into stable nitrogen gas (N₂). This is a primary characteristic of energetic materials.
The stability of energetic materials is a critical factor for their safe handling and application. The aromatic nature of both the pyridine and tetrazole rings in this compound contributes to its thermal stability. The formation of energetic salts, by reacting the acidic protons of the tetrazole ring or the basic amino group with appropriate counter-ions, is a common strategy to enhance stability and tune the energetic performance. The choice of the counter-ion can significantly influence the density, sensitivity, and detonation properties of the resulting energetic material. For instance, the formation of salts with other nitrogen-rich cations can lead to materials with improved energetic characteristics.
Studies on analogous compounds, such as 3,6-bis(1H-1,2,3,4-tetrazol-5-yl-amino)-1,2,4,5-tetrazine, have demonstrated that such molecules can be insensitive explosives with high thermal stability, with decomposition temperatures often exceeding 250°C. researchgate.netresearchgate.net While specific data for this compound is not extensively detailed in publicly available literature, the general principles of tetrazole-based energetic materials suggest its potential in this area.
Role in Gas Generators and Propellants (Chemical Mechanism)
In gas generators and propellants, the key function of a chemical compound is to decompose rapidly and controllably, producing a large volume of gas. The high nitrogen content of this compound makes it a candidate for such applications. The primary decomposition product is nitrogen gas (N₂), which is environmentally benign and has a low molecular weight, contributing to a high specific impulse in propellant formulations.
The chemical mechanism of gas generation involves the rapid cleavage of the bonds within the tetrazole and pyridine rings upon initiation (e.g., by heat or shock). The decomposition of the tetrazole ring is a highly exothermic process that propagates the reaction. The general decomposition pathway for many tetrazole-based compounds leads to the formation of N₂ and other small gaseous molecules. The specific decomposition products and the rate of gas generation for this compound would depend on factors such as temperature, pressure, and the presence of other components in a formulation.
Research on similar high-nitrogen compounds, like 3,6-bis(1H-1,2,3,4-tetrazol-5-yl-amino)-1,2,4,5-tetrazine, has shown their potential for use in low-signature propellants due to the production of smokeless gases. researchgate.netenergetic-materials.org.cn The performance characteristics, such as burn rate and pressure exponent, are critical for the application of any new compound in propellants and would require experimental determination for this compound.
Coordination Chemistry and Ligand Design Principles
Chelation Properties of the Pyridine-Tetrazole Ligand System
The pyridine-tetrazole framework is an effective chelating system, typically engaging metal ions in a bidentate fashion. Coordination generally involves the nitrogen atom of the pyridine (B92270) ring and one of the nitrogen atoms from the tetrazole ring. researchgate.netarkat-usa.org This arrangement forms a stable five-membered chelate ring, a common structural motif in coordination chemistry.
The tetrazole ring itself offers multiple potential coordination sites, and the specific binding mode can be influenced by factors such as the metal ion's nature, the reaction conditions, and the presence of other ligands. nih.gov While coordination can occur through various nitrogen atoms of the tetrazole ring, pyridyl-tetrazole ligands often coordinate through the N1 or N4 position of the tetrazole moiety along with the pyridyl nitrogen. researchgate.net X-ray crystallography studies on related Mn(II) complexes have revealed that 5-(pyridyl)tetrazole ligands can coordinate through either the tetrazole residue or the pyridyl group, leading to the formation of extended two- and three-dimensional structures through hydrogen bonding. nih.gov The deprotonation of the acidic N-H proton of the tetrazole ring results in a tetrazolate anion, which is also a potent coordinating agent.
The amino group at the 3-position of the pyridine ring in 6-(1H-tetrazol-5-yl)pyridin-3-amine is expected to act as an electron-donating group. This electronic contribution increases the electron density on the pyridine ring, potentially enhancing the Lewis basicity of the pyridyl nitrogen and strengthening its coordination bond with metal ions.
Table 1: General Chelation Characteristics of Pyridyl-Tetrazole Ligands
| Feature | Description |
|---|---|
| Typical Coordination Mode | Bidentate N,N'-chelation |
| Donor Atoms | Pyridine nitrogen and a tetrazole nitrogen (e.g., N1, N4) |
| Chelate Ring Size | 5-membered |
| Ligand Form | Can coordinate as a neutral molecule (tetrazole) or as an anion (tetrazolate) |
| Structural Impact | Can act as a building block for discrete molecules or multidimensional coordination polymers researchgate.net |
Complexation with Transition Metal Ions
The pyridine-tetrazole scaffold readily forms stable complexes with a variety of first- and second-row transition metal ions, including but not limited to copper(II), nickel(II), cobalt(II), zinc(II), and manganese(II). researchgate.netnih.gov The coordination geometry of the resulting complexes is dictated by the preferred coordination number of the metal ion and the stoichiometry of the ligand-to-metal ratio.
For instance, with metal ions that favor octahedral geometry, such as Fe(II), Co(II), and Ni(II), complexes with a 2:1 ligand-to-metal ratio, formulated as [M(L)₂], are commonly observed where other ligands like water or anions complete the coordination sphere. researchgate.netwikipedia.orgjscimedcentral.com In these cases, the two bidentate this compound ligands would occupy four coordination sites in the equatorial plane, with the remaining axial positions filled by solvent molecules or counter-ions.
Studies on analogous pyridyl-tetrazole ligands have demonstrated their versatility in forming diverse structures. For example, reactions with copper(II) chloride have yielded dinuclear complexes where the ligand acts as a bridge. researchgate.net Similarly, cobalt(II) complexes have been shown to adopt distorted octahedral coordination environments. researchgate.net The ability of the tetrazole group to participate in hydrogen bonding further facilitates the assembly of complex supramolecular architectures in the solid state. nih.gov
Table 2: Examples of Transition Metal Complexes with Related Pyridyl-Tetrazole Ligands
| Metal Ion | Complex Type | Observed Geometry | Reference |
|---|---|---|---|
| Cu(II) | Dinuclear, [Cu₂(bpt)Cl₄] | Square-pyramidal | researchgate.net |
| Co(II) | Mononuclear | Distorted Octahedral | researchgate.net |
| Mn(II) | Coordination Polymer | Varies (forms 2D/3D networks) | nih.gov |
Selective Ligand Design for Lanthanide/Actinide Separation
A significant application of pyridine-tetrazole ligands is in the field of nuclear fuel reprocessing, specifically for the selective separation of trivalent minor actinides (An³⁺) from lanthanides (Ln³⁺). acs.orgnih.gov This separation is notoriously difficult due to the similar ionic radii and coordination chemistry of these f-block elements. The development of ligands that can differentiate between them is a key area of research.
Ligands containing "soft" N-donor atoms, like those in the pyridine-tetrazole system, have shown remarkable selectivity for actinides over lanthanides. This preference is attributed to the slightly greater covalent character in the actinide-ligand bond compared to the more ionic lanthanide-ligand interaction.
A closely related ligand, 6-(tetrazol-5-yl)-2,2′-bipyridine (HN₄bipy), has been extensively studied for this purpose. manchester.ac.uknih.govacs.org Time-resolved laser fluorescence spectroscopy (TRLFS) studies with this ligand revealed a significantly higher stability for its complex with curium(III) compared to europium(III), which are representative actinide and lanthanide ions, respectively. manchester.ac.uknih.gov The fully coordinated 1:3 metal-ligand complex of curium(III) was found to be more than two orders of magnitude more stable than the corresponding europium(III) complex. manchester.ac.uknih.gov This difference in stability translates to a high theoretical separation factor.
Table 3: Complexation Data for 6-(Tetrazol-5-yl)-2,2′-bipyridine with Cm(III) and Eu(III)
| Metal Ion | Complex Species Observed | Conditional Stability Constant (log β₃) | Theoretical Separation Factor (SFCm/Eu) |
|---|---|---|---|
| Curium(III) | [Cm(N₄bipy)₃] | 13.8 | ~500 |
| Europium(III) | [Eu(N₄bipy)₃] | 11.1 | ~500 |
(Data sourced from Kratsch et al., 2014) manchester.ac.uknih.gov
The structural and electronic similarities between 6-(tetrazol-5-yl)-2,2′-bipyridine and this compound suggest that the latter would also exhibit high selectivity for actinides, making it a promising candidate for advanced separation processes in nuclear waste management.
Spin-Crossover (SCO) Phenomena in Metal Complexes
Iron(II) complexes featuring ligands that provide a field strength close to the spin-pairing energy of the d⁶ metal center can exhibit a phenomenon known as spin-crossover (SCO). mdpi.com This involves a transition between a high-spin (HS, S=2) and a low-spin (LS, S=0) state, which can be triggered by external stimuli such as temperature, pressure, or light. nih.gov This property makes SCO complexes attractive for applications in molecular switches and data storage devices.
The pyridine-azole ligand family, which includes pyridine-tetrazole systems, is well-known for its ability to generate Fe(II) SCO complexes. otago.ac.nz The N,N-bidentate coordination creates a ligand field that is finely balanced, allowing for the spin transition to be accessible.
Research on a very similar ligand system, 2-(1H-pyrazol-1-yl)-6-(1H-tetrazol-5-yl)pyridine (ptp), has demonstrated the formation of charge-neutral Fe(II) complexes that display abrupt and hysteretic SCO at or above room temperature. researchgate.net The SCO properties are highly sensitive to subtle changes in the molecular structure and crystal packing, including the nature of substituents on the ligand and the presence of lattice solvent molecules. researchgate.net For example, less bulky substituents on the pyridine ring of the ptp ligand led to hysteretic SCO, while a bulkier substituent resulted in gradual and incomplete SCO. researchgate.net
Given these findings, it is highly probable that Fe(II) complexes of this compound would also exhibit SCO behavior. The electron-donating amino group could further tune the ligand field strength, potentially shifting the transition temperature and influencing the cooperativity of the spin transition.
Table 4: Spin-Crossover Characteristics in Related Fe(II)-Pyridine-Azole Complexes
| Ligand System | Spin Transition | Hysteresis (ΔT) | T₁/₂ (K) | Reference |
|---|---|---|---|---|
| 2-(pyrazol-1-yl)-6-(tetrazol-5-yl)pyridine (ptp) derivatives | Abrupt | Yes | ~Room Temp. | researchgate.net |
| 2,6-bis(pyrazol-1-yl)pyridine (bpp) derivatives | Gradual to Abrupt | Varies | Varies | nih.gov |
Design of Novel Catalytic Systems Based on Coordination Complexes
Coordination complexes are central to the field of homogeneous catalysis, where the metal center is the active site for chemical transformations. The ligands surrounding the metal play a crucial role in tuning its reactivity, selectivity, and stability. While specific catalytic applications for complexes of this compound have not been extensively reported, the inherent properties of the ligand suggest significant potential.
The pyridine-tetrazole framework can stabilize a range of transition metals in various oxidation states, which is a prerequisite for many catalytic cycles, such as those in oxidation, reduction, and cross-coupling reactions. nih.gov The robust chelation of the ligand can prevent catalyst decomposition while leaving open coordination sites for substrate binding and activation.
Analogous systems provide insight into potential applications:
Electrocatalysis: Polyoxometalate-based complexes incorporating bis(pyridyl-tetrazole) ligands have been shown to possess high electrocatalytic activity for the hydrogen evolution reaction. acs.org
CO₂ Conversion: Zinc-based metal-organic frameworks (MOFs) built from tetrazole-functionalized ligands have been employed as efficient catalysts for the cycloaddition of CO₂ with epoxides to form cyclic carbonates. mdpi.com
C-H Activation and Functionalization: Pincer-type ligands with pyridine and protic pyrazole arms, sharing structural similarities, have been used to create ruthenium and iron complexes capable of various catalytic transformations. nih.gov
The this compound ligand, by modifying its substituents or incorporating it into larger supramolecular structures, could be tailored for specific catalytic processes, representing a promising avenue for future research in catalyst design.
Bioisosteric Applications in Chemical Biology Mechanistic Studies
Tetrazole as a Carboxylic Acid Bioisostere: Chemical and Physico-chemical Rationale
The 1H-tetrazole ring is a widely recognized and successful bioisosteric replacement for the carboxylic acid moiety in drug design. nih.govnih.gov This substitution is rationalized by key similarities in their physicochemical properties, which allow the tetrazole group to mimic the interactions of a carboxylate with biological targets. nih.gov
One of the most critical properties is acidity. The 5-substituted 1H-tetrazole ring has a pKa value typically in the range of 4.5 to 4.9, which is remarkably similar to that of many carboxylic acids (pKa ≈ 4.2–4.4). nih.govacs.org This comparable acidity ensures that at physiological pH, the tetrazole ring exists predominantly in its anionic, deprotonated form (tetrazolate), much like a carboxylic acid exists as a carboxylate. This anionic character is often crucial for forming key ionic interactions or salt bridges with positively charged residues, such as arginine or lysine, in an enzyme's active site or a receptor's binding pocket. acs.org
Structurally, the tetrazolate anion is planar and its molecular electrostatic potential is similar to that of the carboxylate anion, allowing it to engage in similar non-covalent interactions. acs.org Experimental evidence confirms that tetrazoles can form two-point interactions with amidine groups, similar to carboxylic acids, although the stability of the resulting complex may be lower. acs.org While the tetrazole group is slightly larger than a carboxylic acid, its rigid, planar geometry can be readily accommodated by many biological targets. acs.org However, this size difference means that the hydrogen-bond environments around a 1H-tetrazole can extend approximately 1.2 Å further from the core of the molecule compared to a carboxylic acid, a factor that must be considered in drug design. acs.org
A significant advantage of using a tetrazole bioisostere is its enhanced metabolic stability. Carboxylic acids are susceptible to Phase II metabolism, particularly O-glucuronidation, which can lead to the formation of reactive acyl glucuronides implicated in toxicity. acs.org Tetrazoles, while also capable of undergoing N-glucuronidation, form more stable adducts that are not associated with such toxic effects, offering a clear advantage in improving a drug candidate's safety profile. acs.org Furthermore, tetrazoles are generally more lipophilic than their carboxylic acid counterparts, which can improve membrane permeability and oral bioavailability, as famously demonstrated in the development of the angiotensin II receptor antagonist, Losartan. nih.gov
Table 1: Comparison of Physicochemical Properties of Carboxylic Acid and Tetrazole
| Property | Carboxylic Acid | 5-Substituted 1H-Tetrazole | Reference(s) |
|---|---|---|---|
| pKa | ~4.2 - 4.4 | ~4.5 - 4.9 | nih.gov, acs.org |
| Anionic Form | Carboxylate (-COO⁻) | Tetrazolate (-CN₄⁻) | acs.org |
| Geometry | Planar | Planar | acs.org |
| Metabolism | O-glucuronidation (can be reactive) | N-glucuronidation (stable) | acs.org |
| Lipophilicity | Lower | Higher | nih.gov |
Tetrazole as an Amide Bioisostere: Structural and Conformational Similarities
Beyond its role as a carboxylic acid mimic, the tetrazole ring can also serve as a bioisostere for the amide bond. nih.gov This application is particularly relevant for 1,5-disubstituted tetrazoles, which are effective surrogates for the cis-amide conformation. nih.gov While the trans conformation is predominant for most peptide bonds, the constrained cis geometry is critical for the bioactivity of certain peptides and peptidomimetics. The tetrazole ring's rigid, planar structure effectively locks the substituents into a conformation that mimics the spatial arrangement of a cis-amide. nih.govacs.org
The replacement of a metabolically labile amide bond with a stable tetrazole ring can significantly enhance the pharmacokinetic profile of a drug candidate by preventing cleavage by peptidases. nih.gov Several classes of amide bioisosteres are known, including 1,2,3-triazoles, oxadiazoles, and pyrazoles, with tetrazoles being a key member of this group. nih.gov The introduction of such a heterocycle can lead to peptidomimetics with improved metabolic stability and retained or enhanced therapeutic effects. nih.gov
Investigating Enzyme Inhibition Mechanisms (In Vitro Studies)
The tetrazole moiety, as featured in 6-(1H-Tetrazol-5-yl)pyridin-3-amine, is a key pharmacophore for interacting with various enzyme classes. In vitro studies of related compounds have elucidated the mechanistic basis for these interactions.
Xanthine (B1682287) Oxidase Inhibition: Mechanistic Aspects
Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. mdpi.com Inhibitors of XO are critical for treating hyperuricemia and gout. nih.gov Recent studies have identified tetrazole-containing compounds as highly potent XO inhibitors. nih.gov
In a series of 2-[4-alkoxy-3-(1H-tetrazol-1-yl) phenyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives, compounds exhibited XO inhibitory potencies in the nanomolar range, with the most active compound (8u) showing an IC₅₀ value of 0.0288 µM, comparable to the marketed drug febuxostat (B1672324) (IC₅₀ = 0.0236 µM). nih.gov Molecular modeling studies provided insight into the binding mechanism, revealing that the tetrazole group plays a crucial role by targeting a specific subpocket within the XO active site formed by residues Leu648, Asn768, Lys771, Leu1014, and Pro1076. nih.gov The tetrazole ring can act as a hydrogen-bond acceptor, forming favorable interactions with residues in this pocket. nih.gov Kinetic analysis of the representative compound 8u demonstrated a mixed-type inhibition pattern. nih.gov Structure-activity relationship (SAR) studies highlighted that a hydrophobic group at the 4'-position of the phenyl ring was essential for potent inhibitory activity. nih.gov Another study of N-phenylisonicotinamides also found that the 3-(1H-tetrazol-1-yl) group was a beneficial fragment for XO inhibition. nih.gov
Table 2: In Vitro Xanthine Oxidase Inhibition by Tetrazole Derivatives
| Compound | IC₅₀ (µM) | Inhibition Type | Reference |
|---|---|---|---|
| **Compound 8u*** | 0.0288 | Mixed-type | nih.gov |
| Febuxostat (Reference) | 0.0236 | Not specified | nih.gov |
| Compound 72 † | 0.031 | Not specified | nih.gov |
Carbonic Anhydrase Inhibition: Binding Modes
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in numerous physiological processes. nih.gov While sulfonamides are the classical inhibitors of CAs, recent research has successfully established the tetrazole ring as a novel zinc-binding group for CA inhibition. nih.govacs.org
A series of tetrazole-based derivatives were shown to inhibit several human CA (hCA) isoforms with inhibition constants (Kᵢ) in the submicromolar to micromolar range (0.62–19.6 μM). nih.govacs.org X-ray crystallographic studies of these inhibitors in complex with hCA II revealed the binding mode. The deprotonated tetrazolate anion directly coordinates to the catalytic zinc ion (Zn²⁺) in the active site, displacing the zinc-bound water/hydroxide (B78521) ion, which is the hallmark of this class of inhibitors. acs.orgresearchgate.net The coordination bond length was found to be approximately 1.9 Å. acs.org Additionally, a nitrogen atom of the tetrazole ring forms a stabilizing hydrogen bond with the backbone amide of the key residue Thr199, a feature also common to sulfonamide inhibitors. acs.org These findings confirm that the tetrazole moiety can act as an effective "warhead" for the design of new, non-classical CA inhibitors. nih.govacs.org Studies on pyrazole- and pyridine-based sulfonamides further underscore the diverse ways heterocyclic scaffolds can be oriented within the CA active site to achieve isoform-selective inhibition. mdpi.comnih.gov
Table 3: Inhibition of Human Carbonic Anhydrase Isoforms by a Tetrazole Derivative
| hCA Isoform | Kᵢ (µM) | Reference |
|---|---|---|
| hCA I | 10.3 | acs.org |
| hCA II | 0.62 | acs.org |
| hCA IX | 7.4 | acs.org |
| hCA XII | 19.6 | acs.org |
Data for 4-(1H-tetrazol-5-yl)benzoic acid
AMPA Receptor Antagonism: Molecular Basis
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a key ionotropic glutamate (B1630785) receptor in the central nervous system. Antagonists of this receptor have therapeutic potential as anticonvulsants and neuroprotective agents. Several studies have demonstrated that tetrazole-containing compounds can act as potent and competitive AMPA receptor antagonists.
One such compound, (3SR,4aRS,6SR,8aRS)-6-(1H-tetrazol-5-yl)decahydroisoquinoline-3-carboxylic acid, was shown to be a competitive antagonist at both NMDA and AMPA receptors by displacing radioligand binding and antagonizing depolarizations in cortical slices. researchgate.net A related derivative, (3S,4aR,6R,8aR)-6-[2-(1(2)H-tetrazole-5-yl)ethyl] decahydroisoquinoline-3-carboxylic acid (LY293558), was identified as a potent and selective competitive antagonist for the AMPA receptor. unifi.it It selectively displaced ³H-AMPA binding and potently antagonized AMPA-induced depolarizations in rat cortical slices, while being less effective against NMDA-induced effects. unifi.it The antagonist activity was found to reside in a single isomer, highlighting the stereospecificity of the interaction with the receptor. researchgate.netunifi.it These findings establish that the tetrazole ring, when incorporated into a suitable scaffold, is a key pharmacophoric element for achieving potent AMPA receptor antagonism.
Exploration of Antimicrobial Activity Against Specific Organisms (In Vitro Studies)
The tetrazole nucleus is a component of various heterocyclic systems that have been investigated for antimicrobial properties. In vitro studies on tetrazole derivatives fused or linked to other heterocyclic rings, such as pyrimidines and pyrazoles, have demonstrated a range of antibacterial and antifungal activities.
For instance, a series of fused pyrano[3,2-e]tetrazolo[1,5-c]pyrimidines were screened against Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria, as well as fungi (Candida albicans, Aspergillus niger). nih.gov Certain compounds in this series exhibited good activity, with minimum inhibitory concentrations (MIC) as low as 25 µg/mL against B. subtilis and E. coli. nih.gov Similarly, novel tetrazoles combined with a pyrimidine (B1678525) ring showed promising activity against E. coli and the fungi C. albicans and A. niger. researchgate.net
Another study on saccharin-tetrazolyl derivatives found that their antimicrobial activity was strongly pH-dependent, with significantly higher potency observed in acidic medium (pH 4.0). nih.gov Furthermore, pyrazolo-pyridine fused tetrazolo-pyrimidines have also been synthesized and shown to possess significant antibacterial efficacy. figshare.com Ribose-conjugated 2,5-disubstituted tetrazoles have shown strong antibacterial activity against E. coli and S. aureus, with MIC values surpassing those of ampicillin (B1664943) and chloramphenicol (B1208) in some cases. acs.org These studies collectively indicate that the tetrazole ring, particularly when part of a larger, fused heterocyclic system like a tetrazolyl-pyridine, is a promising scaffold for the development of new antimicrobial agents.
Table 4: Selected In Vitro Antimicrobial Activity of Fused Tetrazole Derivatives
| Organism | Compound Class | MIC (µg/mL) | Reference |
|---|---|---|---|
| Bacillus subtilis | Pyrano[3,2-e]tetrazolo[1,5-c]pyrimidines | 25 | nih.gov |
| Escherichia coli | Pyrano[3,2-e]tetrazolo[1,5-c]pyrimidines | 25-50 | nih.gov |
| Staphylococcus aureus | Pyrano[3,2-e]tetrazolo[1,5-c]pyrimidines | 50 | nih.gov |
| Candida albicans | Pyrano[3,2-e]tetrazolo[1,5-c]pyrimidines | 50 | nih.gov |
| Escherichia coli | Ribosylated Tetrazoles | 15.06 | acs.org |
| Staphylococcus aureus | Ribosylated Tetrazoles | 13.37 | acs.org |
Structure-Activity Relationship (SAR) Studies for Antimicrobial Effects
Currently, there are no published studies specifically investigating the structure-activity relationship of this compound concerning its antimicrobial effects. Therefore, no data is available to be presented in a table or otherwise.
Proposed Mechanisms of Action for Antimicrobial Activity
There is no available scientific literature that proposes or investigates the mechanism of action for the antimicrobial activity of this compound.
Future Research Directions and Concluding Perspectives
Emerging Synthetic Methodologies and Scalability
The development of efficient and scalable synthetic routes is paramount for the broader application of 6-(1H-tetrazol-5-yl)pyridin-3-amine and its derivatives. While traditional methods have been established, emerging methodologies offer pathways to more sustainable and efficient production. unisi.it
Current synthetic approaches often involve multi-step processes. raco.cat Future research is likely to focus on the development of one-pot reactions and flow chemistry processes. These techniques can significantly reduce reaction times, improve yields, and enhance safety, particularly when dealing with potentially energetic intermediates common in tetrazole synthesis. mdpi.comnih.gov Microwave-assisted synthesis, for instance, has already demonstrated its potential in accelerating the formation of related tetrazole-containing heterocycles, suggesting its applicability in this context. nih.gov
The scalability of any synthetic route is a critical factor for industrial applications. mdpi.com Key considerations include the cost and availability of starting materials, the safety of the reaction conditions, and the ease of purification. mdpi.com Future efforts will likely be directed towards replacing expensive or hazardous reagents with more benign alternatives and developing robust purification protocols that are amenable to large-scale production.
| Parameter | Traditional Synthesis | Future-Focused Synthesis |
| Approach | Multi-step batch processes | One-pot, flow chemistry |
| Energy Input | Conventional heating | Microwave, photochemical activation |
| Sustainability | Use of hazardous reagents | Greener solvents, catalysts |
| Scalability | Limited by batch size | Continuous production |
Advanced Spectroscopic and Computational Techniques for Deeper Insights
A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. Advanced spectroscopic and computational methods are indispensable tools in this endeavor.
High-resolution nuclear magnetic resonance (NMR) spectroscopy, including two-dimensional techniques like HSQC and HMBC, can provide unambiguous assignment of proton and carbon signals, which is essential for structural confirmation of new derivatives. d-nb.info Single-crystal X-ray diffraction offers the most definitive structural information, revealing bond lengths, bond angles, and intermolecular interactions that govern the solid-state packing. nih.govresearchgate.net
Computational chemistry, particularly density functional theory (DFT), has become a powerful tool for complementing experimental data. researchgate.netrsc.org DFT calculations can be used to predict molecular geometries, vibrational frequencies (IR and Raman spectra), and electronic properties such as molecular orbital energies and electrostatic potential surfaces. rsc.org These computational insights can help in understanding the reactivity of the molecule and in designing derivatives with tailored properties. ajchem-a.com For instance, time-dependent DFT (TD-DFT) can be employed to simulate UV-Vis spectra and understand the nature of electronic transitions. rsc.org
| Technique | Information Gained |
| 2D NMR (HSQC, HMBC) | Unambiguous assignment of 1H and 13C signals. d-nb.info |
| Single-Crystal X-ray Diffraction | Precise 3D structure, bond lengths, angles, and crystal packing. nih.govresearchgate.net |
| Density Functional Theory (DFT) | Optimized geometry, electronic structure, and predicted spectra. researchgate.netrsc.org |
| Time-Dependent DFT (TD-DFT) | Simulated UV-Vis spectra and electronic transitions. rsc.org |
Integration with Supramolecular Chemistry and Nanotechnology
The presence of multiple hydrogen bond donors and acceptors in this compound makes it an excellent building block for the construction of supramolecular assemblies. The pyridine (B92270) nitrogen, the amine group, and the tetrazole ring can all participate in hydrogen bonding and other non-covalent interactions, such as π-π stacking. nih.govresearchgate.net
This ability to form well-defined supramolecular structures opens up possibilities for its use in crystal engineering and the design of functional materials. By co-crystallizing with other molecules, it may be possible to create materials with specific properties, such as desired porosity or conductivity. The formation of coordination complexes with metal ions is another promising avenue, potentially leading to the development of novel metal-organic frameworks (MOFs) with applications in gas storage, separation, and catalysis. rsc.org
In the realm of nanotechnology, the compound could serve as a versatile ligand for the surface functionalization of nanoparticles. The tetrazole and amine groups can act as anchoring points to metal or semiconductor nanoparticles, imparting new functionalities and improving their stability and dispersibility. Such functionalized nanoparticles could find applications in sensing, bioimaging, and drug delivery.
Untapped Potential in Specific Chemical Transformations and Catalysis
The unique combination of a pyridine ring, an amino group, and a tetrazole ring in this compound suggests a rich and largely unexplored reactivity profile. The amino group can be readily diazotized and converted into a variety of other functional groups, providing a handle for further chemical modifications. raco.cat The pyridine ring can undergo N-alkylation or oxidation, while the tetrazole ring can participate in cycloaddition reactions or serve as a precursor to other nitrogen-rich heterocycles.
The compound and its derivatives also hold potential as catalysts or ligands in catalysis. The nitrogen atoms in the pyridine and tetrazole rings can coordinate to metal centers, creating catalytic species for various organic transformations. The amino group could also be utilized to tether the molecule to a solid support, creating a heterogeneous catalyst that can be easily recovered and reused. Research into the catalytic activity of metal complexes derived from this scaffold could unveil new and efficient catalytic systems for important chemical reactions.
Q & A
Q. What are the recommended synthetic routes for 6-(1H-tetrazol-5-yl)pyridin-3-amine, and how can reaction conditions be optimized?
The synthesis of pyridine-tetrazole hybrids typically involves multi-step protocols. A common approach involves:
- Step 1 : Introducing the tetrazole moiety via cycloaddition reactions. For example, reacting 5-aminopyridine-3-carbonitrile with sodium azide and ammonium chloride in dimethylformamide (DMF) under reflux .
- Step 2 : Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane).
- Optimization : Use orthogonal experimental design (e.g., Taguchi method) to screen variables like temperature (80–120°C), solvent polarity (DMF vs. acetonitrile), and catalyst (ZnCl₂ vs. NH₄Cl). Monitor reaction progress via TLC or HPLC-MS .
Q. How can the structure of this compound be confirmed experimentally?
- X-ray crystallography : Resolve crystal structures to confirm tautomeric forms (1H- vs. 2H-tetrazole) and hydrogen bonding patterns .
- Spectroscopy :
- Mass spectrometry : ESI-MS in positive mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 177.06) .
Q. What are the stability considerations for this compound under varying storage conditions?
- Thermal stability : Conduct accelerated stability studies (40–60°C for 4 weeks) and monitor degradation via HPLC. Store at –20°C under inert gas (N₂/Ar) to prevent oxidation .
- pH sensitivity : Tetrazoles are prone to hydrolysis in strong acids/bases. Use buffered solutions (pH 6–8) for aqueous studies .
Advanced Research Questions
Q. How can molecular docking studies be designed to evaluate the binding affinity of this compound with biological targets?
- Target selection : Prioritize receptors with known tetrazole interactions (e.g., angiotensin II receptor, COX-2) .
- Docking software : Use AutoDock Vina or Schrödinger Suite. Prepare the ligand with Open Babel (minimize energy, assign charges).
- Validation : Compare docking scores (ΔG) with reference ligands (e.g., losartan for angiotensin II). Analyze binding poses for hydrogen bonds with tetrazole NH and pyridine N .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?
- Isomerism : Distinguish between 1H- and 2H-tetrazole tautomers using variable-temperature NMR (VT-NMR) to observe exchange broadening .
- Solvent effects : Compare spectra in DMSO-d₆ vs. CDCl₃; DMSO stabilizes NH protons, while CDCl₃ may cause aggregation .
- Impurity profiling : Use LC-MS to detect byproducts (e.g., unreacted nitriles or azide intermediates) .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound analogs?
- Substituent variation : Synthesize derivatives with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups at pyridine C4/C5. Test bioactivity (e.g., enzyme inhibition) .
- QSAR modeling : Use partial least squares (PLS) regression to correlate logP, polar surface area, and IC₅₀ values. Validate with leave-one-out cross-validation .
Q. How can researchers address low yields in the synthesis of this compound?
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂, CuI) to accelerate cycloaddition.
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 24 hr) and improve yield by 20–30% .
- Workup optimization : Extract with ethyl acetate/water (3:1) to recover polar intermediates .
Q. What are the key considerations for scaling up this compound synthesis while maintaining purity?
- Safety : Use flow chemistry to minimize azide accumulation (explosion risk).
- Purification : Replace column chromatography with recrystallization (solvent: ethanol/water) for cost efficiency .
- Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
